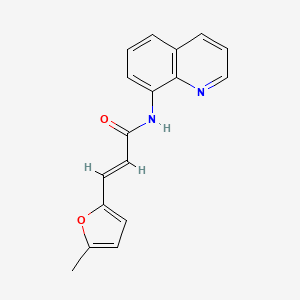

![molecular formula C14H14N2O4S B5548387 2-[[(4-甲氧基苯基)磺酰基]氨基]苯甲酰胺](/img/structure/B5548387.png)

2-[[(4-甲氧基苯基)磺酰基]氨基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamide compounds, including those related to “2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide”, involves multiple steps, including amide formation, sulfonation, and often complex reactions involving specific reagents to introduce the sulfonyl and methoxy groups onto the benzene ring. A common approach involves the reaction of sulfonyl chlorides with amines or the amidation of sulfonyl chlorides with benzamide derivatives under controlled conditions (Owa et al., 2002).

Molecular Structure Analysis

The molecular structure of “2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide” and related compounds has been studied using techniques such as X-ray diffraction and density functional theory (DFT). These studies provide insights into the arrangement of atoms, the geometry of the molecule, and intramolecular interactions, which are crucial for understanding its reactivity and properties. Vibrational spectroscopic investigation and molecular docking studies have been used to explore the molecular structure and potential interactions with biological targets (FazilathBasha et al., 2021).

Chemical Reactions and Properties

Sulfonamide compounds, including “2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide”, participate in various chemical reactions that are central to their chemical properties. These reactions include sulfonation, amidation, and reactions with nucleophiles. The reactivity of these compounds is influenced by the presence of the sulfonyl and methoxy groups, which affect the electron density and reactivity of the benzamide core (Hayun et al., 2012).

Physical Properties Analysis

The physical properties of “2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide”, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. These properties are essential for its handling, formulation, and potential applications in non-drug areas. Studies involving X-ray diffraction and thermal analysis provide valuable data on the crystalline forms, phase transitions, and stability of the compound under various conditions (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of “2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide” are characterized by its reactivity towards various chemical reagents, stability under different conditions, and the potential for undergoing chemical transformations. The sulfonyl and methoxy groups play a significant role in its chemical behavior, affecting its acidity, basicity, and nucleophilic substitution reactions. These properties are crucial for its synthesis, modification, and potential applications in various fields (Ulus et al., 2013).

科学研究应用

酶抑制和药物设计

- 2-[[(4-甲氧基苯基)磺酰基]氨基]苯甲酰胺衍生物由于其广泛的生物活性而在新型药物设计中显示出显著的潜力。这些化合物对乙酰胆碱酯酶(AChE)和人碳酸酐酶 I 和 II(hCA I 和 II)等酶表现出抑制作用,在纳摩尔水平上具有显着的效力。这些发现表明它们在治疗与酶失调相关的疾病中具有潜在用途 (Tuğrak, Gül, Anıl, & Gülçin, 2020).

抗肿瘤活性

- 研究表明,2-[[(4-甲氧基苯基)磺酰基]氨基]苯甲酰胺的衍生物,如 N-[2-[(4-羟基苯基)氨基]-3-吡啶基]-4-甲氧基苯磺酰胺,具有有效的细胞周期抑制作用,使其成为抗肿瘤治疗的候选药物。这些化合物已进入临床试验,突出了它们在癌症治疗中的重要性 (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

抗糖尿病潜力

- 2-[[(4-甲氧基苯基)磺酰基]氨基]苯甲酰胺衍生物已被探索其降血糖特性。研究表明,这些化合物比某些磺酰脲类药物更活跃,使其成为 2 型糖尿病的潜在治疗选择。它们影响胰岛素释放的能力可能是糖尿病管理的关键 (Grell, Hurnaus, Griss, Sauter, Rupprecht, Mark, Luger, Nar, Wittneben, & Müller, 1998).

合成和药理特性

- 对苯甲酰胺衍生物(包括 2-[[(4-甲氧基苯基)磺酰基]氨基]苯甲酰胺)的合成研究导致了选择性血清素 4 受体激动剂的开发。已证明这些化合物可以加速胃排空并增加排便频率,可能为胃肠道治疗提供新的选择 (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

作用机制

Target of Action

A structurally similar compound, 2-fluoro-6-{[2-({2-methoxy-4-[(methylsulfonyl)methyl]phenyl}amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl]amino}benzamide, has been reported to target the mitogen-activated protein kinase 8 (mapk8) in humans . MAPK8 is involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation and development.

属性

IUPAC Name |

2-[(4-methoxyphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-20-10-6-8-11(9-7-10)21(18,19)16-13-5-3-2-4-12(13)14(15)17/h2-9,16H,1H3,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEPRFCJYLIVAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5548305.png)

![N-[4-(aminosulfonyl)phenyl]-2-furamide](/img/structure/B5548311.png)

![2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5548317.png)

![8-{[rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-2-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5548321.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(2E)-3-phenyl-2-propenoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548324.png)

![5-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5548327.png)

![3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5548365.png)

![N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5548373.png)

![N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5548379.png)

![2-[(4-iodophenyl)amino]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5548382.png)